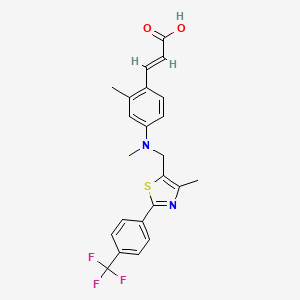

Ppar|A agonist 5

Description

Overview of Nuclear Receptors and the Peroxisome Proliferator-Activated Receptor Family

PPARs are part of the nuclear hormone receptor superfamily, a group of proteins that act as transcription factors to regulate gene expression. researchgate.netnih.gov This family includes receptors for steroid hormones, thyroid hormones, and retinoids. researchgate.net PPARs function as sensors for lipids, translating nutritional and metabolic stimuli into changes in gene expression. nih.gov

The PPAR family consists of three main subtypes, or isoforms, each encoded by a separate gene: PPARα (alpha), PPARβ/δ (beta/delta), and PPARγ (gamma). encyclopedia.pubwikipedia.org While they share a similar structure, these subtypes differ in their tissue distribution, ligand selectivity, and physiological roles. researchgate.net

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidneys, and muscle. researchgate.netwikipedia.org

PPARβ/δ is found in many tissues but is particularly abundant in the brain, adipose tissue, and skin. wikipedia.org

PPARγ exists in several forms due to alternative splicing, with PPARγ1 being expressed in many tissues and PPARγ2 being predominantly found in adipose tissue. nih.govwikipedia.org

Overview of PPAR Subtypes

| PPAR Subtype | Primary Tissue Distribution | Key Physiological Roles |

|---|---|---|

| PPARα (NR1C1) | Liver, Kidney, Heart, Muscle, Brown Adipose Tissue wikipedia.orgnih.gov | Fatty acid oxidation, lipid metabolism, inflammation control researchgate.netsmw.ch |

| PPARβ/δ (NR1C2) | Ubiquitous; especially Brain, Adipose Tissue, Skin wikipedia.org | Fatty acid metabolism, cell proliferation, and differentiation nih.govmdpi.com |

| PPARγ (NR1C3) | Adipose Tissue, Macrophages, Large Intestine nih.govwikipedia.org | Adipogenesis, glucose metabolism, lipid storage nih.govsmw.ch |

PPARs regulate gene expression by functioning as ligand-activated transcription factors. wikipedia.orgmdpi.com Upon activation by a ligand (such as a fatty acid or a synthetic agonist), the PPAR protein undergoes a conformational change. ontosight.ai It then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). wikipedia.orgoup.com

This PPAR-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. nih.govnih.govwikipedia.org This binding initiates the recruitment of co-activator or co-repressor proteins, which ultimately leads to an increase or decrease in the transcription of the target gene. wikipedia.org This mechanism allows PPARs to control the expression of a wide array of genes involved in metabolism and inflammation. researchgate.net

Significance of PPARα in Cellular and Organismal Homeostasis

PPARα is a master regulator of lipid metabolism and energy homeostasis, particularly in the liver. nih.govnih.gov It plays a critical role during periods of fasting by promoting the uptake, activation, and oxidation of fatty acids to provide an energy source for the body. smw.ch

The significance of PPARα extends to:

Lipid Metabolism : PPARα controls the transcription of numerous genes involved in fatty acid transport, intracellular trafficking, and mitochondrial and peroxisomal β-oxidation. nih.govmdpi.com Its activation leads to a reduction in circulating triglyceride levels. nih.gov

Glucose Homeostasis : By promoting fatty acid oxidation, PPARα helps preserve glucose. mdpi.com Research suggests that PPARα activation can improve insulin (B600854) sensitivity in tissues like adipose tissue and muscle, contributing to better glycemic control. nih.gov

Inflammation : PPARα possesses anti-inflammatory properties. nih.gov It can inhibit the expression of pro-inflammatory genes by negatively interfering with signaling pathways of transcription factors like NF-κB and AP-1. nih.govmdpi.com This function is crucial in tissues like the vascular wall, where it can help reduce inflammation associated with atherosclerosis. nih.gov

Historical Context of PPARα Agonist Discovery and Investigation

The history of PPARα research began in the early 1980s with the study of a class of compounds known as "peroxisome proliferators," which were observed to increase the number of peroxisomes in rodent liver cells. wikipedia.orgnih.gov These compounds, which included the fibrate class of lipid-lowering drugs, were also found to improve insulin sensitivity. wikipedia.org

The search for the molecular target of these agents led to the discovery of PPARα in 1990 by Issemann and Green, who cloned it from a mouse liver cDNA library. nih.gov This discovery identified PPARα as a member of the nuclear receptor superfamily and established it as a ligand-activated transcription factor. nih.gov Subsequent research confirmed that fibrates act as agonists for PPARα, explaining their mechanism of action in lowering triglycerides. nih.gov This foundational work paved the way for extensive investigation into the diverse biological roles of PPARs and the development of new synthetic agonists for research and therapeutic purposes. wikipedia.orgresearchgate.net

Scope and Academic Focus of PPARα Agonist Research

The academic focus on PPARα agonists is broad, driven by the receptor's central role in metabolism and inflammation. researchgate.net Research is largely concentrated on understanding its therapeutic potential for a variety of human diseases. nih.gov

Key areas of academic investigation include:

Metabolic Syndrome : Researchers are investigating PPARα agonists for their potential to treat components of metabolic syndrome, including dyslipidemia (high triglycerides) and insulin resistance. ontosight.ainih.gov

Cardiovascular Disease : The ability of PPARα agonists to improve lipid profiles and exert anti-inflammatory effects on the vascular wall makes them a subject of intense study for the prevention and treatment of atherosclerosis. ontosight.ainih.govnih.gov

Non-alcoholic Fatty Liver Disease (NAFLD) : Given PPARα's role as a master regulator of hepatic lipid metabolism, its agonists are being explored as a potential therapeutic strategy for NAFLD. researchgate.net

Neurodegenerative Disorders : Emerging research is examining the neuroprotective properties of PPARα agonists, partly due to their anti-inflammatory capabilities within the central nervous system. nih.govmdpi.com

Inflammatory and Autoimmune Diseases : The immunomodulatory functions of PPARα are a growing area of interest, with studies exploring the use of its agonists to suppress inflammatory responses in various conditions. nih.govnih.gov

The development of new, highly selective, and potent PPARα agonists, sometimes referred to as SPPARMαs (Selective PPARα Modulators), is also a significant focus, aiming to maximize therapeutic benefits. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C23H21F3N2O2S |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(E)-3-[2-methyl-4-[methyl-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]amino]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C23H21F3N2O2S/c1-14-12-19(10-6-16(14)7-11-21(29)30)28(3)13-20-15(2)27-22(31-20)17-4-8-18(9-5-17)23(24,25)26/h4-12H,13H2,1-3H3,(H,29,30)/b11-7+ |

InChI Key |

QFIXWGGOQQEVJG-YRNVUSSQSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)N(C)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)/C=C/C(=O)O |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)C=CC(=O)O |

Origin of Product |

United States |

Molecular Biology and Receptor Interaction Dynamics of Pparα Agonists

Structural Organization of PPARα and its Modular Domains

Like other nuclear receptors, PPARα has a modular structure composed of several functional domains. These domains work in concert to regulate gene expression in response to ligand binding. The primary domains are the N-terminal A/B domain, the DNA-Binding Domain (DBD), a flexible hinge region, and the C-terminal Ligand-Binding Domain (LBD). mdpi.comnih.gov

| Domain | Alternative Name | Key Function(s) |

| A/B Domain | AF-1 (Activation Function-1) | Ligand-independent transactivation, interacts with co-regulators. |

| C Domain | DBD (DNA-Binding Domain) | Binds to specific DNA sequences (PPREs). |

| D Domain | Hinge Region | Provides flexibility between the DBD and LBD. |

| E/F Domain | LBD (Ligand-Binding Domain) | Binds to ligands (agonists) and facilitates dimerization and cofactor recruitment. Contains the AF-2 domain. |

This table provides a summary of the modular domains of the PPARα receptor and their principal functions.

The Ligand-Binding Domain (LBD) of PPARα is crucial for recognizing and binding both natural and synthetic ligands. The LBD is composed of a three-layer helical sandwich fold, which creates a large, Y-shaped hydrophobic ligand-binding pocket (LBP) with a volume of approximately 1,400 cubic angstroms. nih.govresearchgate.net This sizable pocket allows PPARα to accommodate a wide variety of lipophilic molecules, including fatty acids and synthetic drugs like fibrates. nih.gov

Ligand recognition within this pocket is highly specific, involving a network of interactions. The acidic headgroup of many agonists, for instance, typically forms hydrogen bonds with key amino acid residues, including Tyrosine-314 and Tyrosine-464. nih.gov The specific conformation a ligand adopts within the pocket determines the receptor's response. For example, the potency and selectivity of some agonists are determined by their ability to coordinate with different "arms" of the Y-shaped pocket. nih.gov High-resolution crystal structures of the PPARα LBD complexed with various agonists have revealed the precise molecular interactions that underpin ligand binding and subtype selectivity. nih.govnih.gov

The DNA-Binding Domain (DBD) is a highly conserved region responsible for the receptor's ability to recognize and bind to specific DNA sequences in the promoter regions of target genes. oup.com These sequences are known as Peroxisome Proliferator Response Elements (PPREs). nih.gov The structure of the DBD features two zinc-finger motifs, which are critical for its function. The first zinc finger is primarily involved in recognizing the specific PPRE nucleotide sequence, while the second stabilizes the structure and mediates the dimerization with the Retinoid X Receptor (RXR), which is essential for DNA binding. oup.com

Located at the C-terminus of the LBD is the Activation Function 2 (AF2) domain, which consists of a mobile alpha-helix known as helix 12 (H12). mdpi.comnih.gov In the absence of an agonist, the AF2 domain is in an open conformation, which facilitates the binding of corepressor proteins that silence gene transcription. oup.com

The binding of an agonist, such as PPARα agonist 5, into the ligand-binding pocket induces a significant conformational change in the LBD. This change causes the AF2 helix to swing into a closed, active position. nih.gov This new conformation creates a binding surface for the recruitment of coactivator proteins. nih.gov The interaction with coactivators, which often possess histone acetyltransferase activity, leads to chromatin remodeling and the initiation of target gene transcription. oup.com The stabilization of the AF2 helix through hydrogen bonds with the ligand is a critical step in the activation mechanism shared by PPARα agonists. nih.gov

Heterodimerization with Retinoid X Receptor (RXR)

PPARα does not bind to DNA as a monomer. To function as a transcription factor, it must first form a heterodimer with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily. oup.comkarger.com This partnership is obligatory for the recognition of and binding to PPREs. oup.com

The formation of the PPARα-RXR heterodimer is a prerequisite for its transcriptional activity. This complex then binds to the PPRE, which is typically organized as a direct repeat of the hexameric nucleotide sequence 5'-AGGTCA-3' separated by a single nucleotide (DR-1). oup.com Within this complex, PPARα typically binds to the 5' half-site of the response element, while RXR occupies the 3' half-site. oup.com This specific orientation is crucial for the proper regulation of gene expression.

The PPARα-RXR heterodimer can form and bind to DNA even in the absence of a PPARα ligand. oup.com In this unliganded state, the heterodimer is typically bound to corepressor proteins, which actively repress the transcription of target genes. This is known as ligand-independent repression. oup.com

Interactions with Peroxisome Proliferator Response Elements (PPREs)

Peroxisome proliferator-activated receptor alpha (PPARα), upon activation by an agonist such as PPARα agonist 5, modulates gene expression by binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs). This interaction is a critical step in the transcriptional regulation of genes involved in lipid metabolism and inflammation. PPARα does not bind to PPREs as a monomer but rather as a heterodimer with the Retinoid X Receptor (RXR) nih.gov.

PPRE Consensus Motifs and Binding Specificity

PPREs are typically characterized by a direct repeat of two hexanucleotide sequences separated by a single nucleotide spacer, a configuration known as a DR1 element nih.govnih.gov. The consensus sequence for a PPRE is generally defined as 5'-AGGTCANAGGTCA-3', where 'N' can be any nucleotide nih.gov. In this arrangement, PPARα binds to the 5' hexad sequence, while RXR binds to the 3' hexad sequence nih.gov.

While the core DR1 motif is fundamental for PPARα/RXR binding, the sequences flanking this core element also play a significant role in the binding affinity and specificity nih.govnih.gov. Studies have revealed that a 5'-flanking sequence is essential for robust PPARα binding and contributes to the specificity of different PPAR subtypes nih.gov. For instance, analysis of PPARα target genes in the mouse heart identified a trend in the 6 base pairs of the 5' extended region of the PPARα binding hexad, with the most frequent nucleotides being AAATGT nih.gov. The ordering of natural PPREs from strong to weak binding elements correlates with the number of identities of these 5'-flanking nucleotides with a consensus element, rather than variations in the core DR1 sequence itself nih.gov.

The binding specificity is also influenced by the heterodimerization partner. While PPARα can heterodimerize with different RXR subtypes, the strength of binding to certain PPREs can be modulated by the specific RXR partner (e.g., RXRα or RXRγ) nih.gov.

Table 1: Examples of PPRE Sequences in PPARα Target Genes

| Gene | PPRE Sequence | 5' Flanking Region | Core DR1 Motif | Reference |

|---|---|---|---|---|

| Acyl-CoA Oxidase (ACO) | AAATGT AGGTC A AGGTCA | AAATGT | AGGTC A AGGTCA | nih.gov |

| Carnitine Palmitoyltransferase I (CPT-I) | GAAAGT AGGTCA A AGGTCA | GAAAGT | AGGTCA A AGGTCA | |

| Malic Enzyme (ME) | CTGGGT AGGACA A AGGTCA | CTGGGT | AGGACA A AGGTCA |

Chromatin State Influence on DNA Binding

The ability of the PPARα/RXR heterodimer to bind to PPREs is not solely dependent on the DNA sequence but is also heavily influenced by the state of the chromatin biorxiv.org. Chromatin, the complex of DNA and proteins (primarily histones) in the nucleus, can exist in a condensed (heterochromatin) or a more open (euchromatin) state. Gene regulation occurs through modifications of chromatin structure, which can either permit or restrict the access of transcription factors to their binding sites on the DNA khanacademy.org.

For PPARα to effectively bind to a PPRE, the chromatin surrounding that element must be in an accessible or "open" configuration. Chromatin accessibility is often associated with specific histone modifications, such as the acetylation of histones, which tends to loosen the chromatin structure khanacademy.org. The binding of transcription factors can be highly variable across different cell types, partly due to differences in chromatin accessibility bohrium.com.

Genome-wide studies have shown that the chromatin landscape is a major determinant of high-affinity transcription factor binding, with the specific DNA sequence motif being a secondary factor biorxiv.org. In many cases, the binding of "pioneer" transcription factors is required to initially open up condensed chromatin, making the DNA accessible for other factors like PPARα to bind nih.gov. Therefore, the cellular context and the specific epigenetic landscape are crucial in determining which PPREs are available for binding by the agonist-activated PPARα/RXR heterodimer, thereby dictating the specific set of genes that will be regulated.

Conformational Changes Induced by PPARα Agonist Binding

The binding of an agonist, such as PPARα agonist 5, to the ligand-binding domain (LBD) of PPARα induces a significant conformational change in the receptor's structure. This structural rearrangement is the molecular switch that transitions the receptor from an inactive or repressive state to a transcriptionally active state. The LBD of PPARα is a large, hydrophobic pocket that can accommodate a variety of ligands nih.gov.

Upon agonist binding, the activation function-2 (AF-2) domain, located in the LBD, undergoes a critical conformational shift oup.com. This change involves the repositioning of helix 12, a key component of the AF-2 domain. In the absence of a ligand, helix 12 is in a more open conformation, which may facilitate the binding of corepressor proteins. However, when an agonist occupies the ligand-binding pocket, it stabilizes a conformation where helix 12 folds back over the pocket, creating a binding surface for coactivator proteins oup.com.

These coactivators, such as the steroid receptor coactivator-1 (SRC-1) and the cAMP response element-binding protein (CBP)/p300, possess LXXLL motifs (where L is leucine and X is any amino acid) that specifically interact with the newly formed surface on the agonist-bound LBD oup.com. The recruitment of these coactivators is essential for the subsequent steps in transcriptional activation, including the recruitment of the basal transcription machinery and the modification of chromatin structure.

Studies using techniques like circular dichroism have demonstrated that the addition of high-affinity ligands to PPARα results in conformational changes, as indicated by alterations in the molar ellipticity at specific wavelengths nih.gov. This ligand-induced structural change is a hallmark of the activation of nuclear receptors like PPARα.

Nuclear Localization and Dynamic Shuttling of PPARα

For PPARα to function as a transcription factor, it must be located in the nucleus where it can access the DNA uni.lunih.gov. While PPARα is predominantly found in the nucleus, it is not a static resident. Instead, it undergoes dynamic shuttling between the nucleus and the cytoplasm oup.comuni.lunih.gov. This nucleo-cytoplasmic trafficking allows the cell to regulate PPARα activity in response to various signals.

The nuclear import of PPARα is mediated by specific nuclear localization signals (NLSs) within its protein structure. Research has identified at least two NLSs in PPARα: one located in the DNA-binding domain (DBD)-hinge region and another in the activation function 1 (AF1) region uni.lunih.gov. These NLSs are recognized by nuclear import receptors, such as importin α and importin β, which facilitate the transport of PPARα through the nuclear pore complex nih.gov. The basic amino acid residues within the NLS are crucial for this interaction and subsequent nuclear import nih.gov.

In addition to import signals, PPARα also contains nuclear export signals (NESs) that mediate its transport out of the nucleus. Two NESs have been identified, one in the DBD and another in the ligand-binding domain, which are recognized by distinct export receptors, calreticulin and CRM1 uni.lunih.gov.

The balance between nuclear import and export, and thus the subcellular localization of PPARα, can be influenced by ligand binding. The binding of an agonist can enhance the nuclear import of PPARα, thereby increasing its concentration in the nucleus and promoting its transcriptional activity oup.com. This ligand-dependent regulation of PPARα's subcellular localization provides another layer of control over its biological functions.

Cellular and Subcellular Mechanistic Investigations of Pparα Agonist Action

Ligand-Dependent Coregulator Recruitment

The transcriptional activity of PPARα is modulated by its interaction with coregulator proteins, which can either enhance (coactivators) or suppress (corepressors) gene expression. The binding of an agonist, such as PPARα agonist 5, induces conformational changes in the receptor, leading to a dynamic shift in these interactions.

Coactivator Association and Transcriptional Activation

Upon binding of an agonist, PPARα undergoes a conformational change that facilitates the dissociation of corepressor complexes and the recruitment of coactivator proteins. nih.govresearchgate.net This coactivator complex then initiates the transcription of target genes. nih.govnih.gov The recruitment of different coactivators can lead to varied gene expression profiles, which may explain the unique pharmacological properties of different PPAR agonists. nih.govresearchgate.net

Key coactivators known to interact with PPARα include:

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha) : A critical coactivator for PPARα in the transcriptional control of genes involved in mitochondrial fatty acid oxidation. kenzpub.com The interaction is dependent on the LXXLL motif within PGC-1α. nih.gov

CBP/p300 : These homologous proteins function as transcriptional coactivators and possess histone acetyltransferase (HAT) activity, which remodels chromatin to facilitate transcription. nih.gov

SRC-1 (Steroid receptor coactivator-1) : A member of the p160/SRC family of coactivators, SRC-1 is involved in various aspects of gene expression regulation. nih.gov

TRAP220 (Thyroid hormone receptor-associated protein 220) : Also known as MED1, this coactivator is part of the Mediator complex that links transcription factors to the RNA polymerase II machinery. nih.gov

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be utilized to analyze the recruitment of these coactivator peptides to the ligand-binding domain (LBD) of human PPARα. nih.govresearchgate.net Studies with various PPAR agonists have shown that they can recruit these coactivators with differing potencies and efficacies, suggesting that PPARα agonist 5 would likely exhibit a unique coactivator recruitment profile that dictates its specific effects on gene transcription. nih.gov

| Coactivator | Function in PPARα Signaling | Recruitment Mechanism |

|---|---|---|

| PGC-1α | Controls mitochondrial fatty acid β-oxidation genes. nih.gov | Ligand-dependent, involves AF2-LXXLL interaction. nih.gov |

| CBP/p300 | Histone acetylation and chromatin remodeling. nih.gov | Recruited upon ligand binding to the PPARα-RXR heterodimer. oup.com |

| SRC-1 | Transcriptional initiation and coregulator recruitment. nih.gov | Ligand-dependent interaction with the PPARα LBD. nih.gov |

| TRAP220/MED1 | Mediates interaction between PPARα and RNA polymerase II. nih.gov | Component of the Mediator complex recruited by activated PPARα. nih.gov |

Corepressor Dissociation and Gene Derepression

In the absence of a ligand, the PPARα-RXRα heterodimer is typically bound to a corepressor complex, which includes proteins like NCoR (nuclear receptor corepressor) and SMRT (silencing mediator of retinoic acid and thyroid hormone receptor). nih.govfrontiersin.org This complex recruits histone deacetylases (HDACs) to maintain a condensed chromatin state and suppress the transcription of target genes. nih.govresearchgate.net

The binding of PPARα agonist 5 would induce a conformational change in the PPARα LBD, leading to the release of this corepressor complex. frontiersin.orgkoreamed.org This dissociation is a critical step for the subsequent recruitment of coactivators and the initiation of transcription, a process known as gene derepression. mdpi.complos.org The SUMOylation of PPARα can enhance the recruitment of corepressors, adding another layer of regulation. mdpi.com

| Corepressor | Function in PPARα Signaling | Dissociation Mechanism |

|---|---|---|

| NCoR | Recruits HDACs to suppress gene transcription. nih.gov | Agonist-induced conformational change in PPARα. nih.govplos.org |

| SMRT | Mediates transcriptional repression in the unliganded state. nih.govfrontiersin.org | Dissociates upon ligand binding and conformational change. frontiersin.orgplos.org |

Transrepression Mechanisms of Inflammatory Pathways

Beyond its role in metabolic gene regulation, PPARα activation by agonists exerts potent anti-inflammatory effects through a mechanism known as transrepression. mdpi.comunil.ch This process does not involve direct binding of PPARα to a PPRE but rather protein-protein interactions with other transcription factors, leading to the inhibition of their pro-inflammatory activity. frontiersin.orgnih.gov

Interference with NF-κB Signaling Pathways

Nuclear factor-kappa B (NF-κB) is a key transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. researchgate.net Activated PPARα can interfere with NF-κB signaling through several mechanisms:

Direct Protein-Protein Interaction : Ligand-activated PPARα can physically interact with NF-κB subunits, such as p65 and p50, preventing them from binding to their DNA response elements and activating transcription. nih.govnih.gov This has been shown to inhibit the expression of genes like IL-6. nih.gov

Upregulation of IκBα : PPARα agonists can increase the expression of IκBα, an inhibitor of NF-κB. mdpi.comfrontiersin.org IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcriptional activity. mdpi.comfrontiersin.org

Competition for Coactivators : PPARα can compete with NF-κB for limited pools of essential coactivators, thereby reducing the transcriptional output of NF-κB target genes. nih.gov

Modulation of AP-1 Activity

Activator protein-1 (AP-1) is another critical transcription factor involved in inflammatory responses. ahajournals.org Similar to its effects on NF-κB, activated PPARα can transrepress AP-1 activity. This is primarily achieved through direct protein-protein interactions between PPARα and components of the AP-1 complex, such as c-Jun. nih.govnih.gov This interaction prevents AP-1 from binding to its target DNA sequences, thereby inhibiting the expression of pro-inflammatory genes. nih.gov For instance, PPARα agonists have been shown to inhibit the expression of tissue factor in monocytes by negatively interfering with the AP-1 and/or NF-κB pathways. ahajournals.org

Cross-talk with STAT, GATA, and NFAT Transcription Factors

The anti-inflammatory actions of PPARα agonists extend to other signaling pathways:

STAT (Signal Transducer and Activator of Transcription) Factors : There is evidence of cross-talk between PPARα and STAT signaling pathways. nih.govaai.org Activation of PPARα can negatively interfere with the activity of STATs, which are involved in cytokine signaling and immune responses. ahajournals.org

GATA Factors : PPARα signaling can interact with GATA transcription factors. nih.govaai.org For example, PPARα agonists have been shown to alter the expression of GATA3, a key regulator of T-cell differentiation, leading to a shift towards an anti-inflammatory Th2 phenotype. nih.gov

NFAT (Nuclear Factor of Activated T-cells) : PPARα agonists can inhibit the transcriptional activity of NFAT, which plays a role in the induction of genes responsible for inflammation and cardiac hypertrophy. smw.chresearchgate.net This can occur through the formation of a complex between PPARα and NFAT, which blocks NFAT's ability to bind to DNA. researchgate.net

| Transcription Factor | Mechanism of Transrepression by PPARα | Key Downstream Effects |

|---|---|---|

| NF-κB | Direct interaction with p65/p50, upregulation of IκBα. nih.govmdpi.comfrontiersin.org | Decreased production of IL-6, TNF-α. mdpi.comnih.gov |

| AP-1 | Direct interaction with c-Jun. nih.govnih.gov | Inhibition of tissue factor expression. ahajournals.org |

| STAT | Negative interference with STAT activity. ahajournals.orgnih.gov | Modulation of cytokine signaling. nih.gov |

| GATA | Altered expression of GATA3. nih.gov | Shift towards an anti-inflammatory Th2 immune response. nih.gov |

| NFAT | Inhibition of NFAT transcriptional activity. smw.chresearchgate.net | Suppression of genes involved in inflammation and cardiac hypertrophy. smw.ch |

Induction of IκB Expression

A primary mechanism by which PPARα agonists counter inflammation is by enhancing the expression of the inhibitor of kappa B (IκBα). nih.govresearchgate.net IκBα is a critical inhibitory protein that binds to Nuclear Factor-κB (NF-κB), sequestering it in the cytoplasm. nih.govmdpi.com By preventing NF-κB's translocation to the nucleus, PPARα activation effectively blocks the transcription of numerous pro-inflammatory genes, including cytokines and adhesion molecules. nih.govoncotarget.com

Studies have demonstrated that PPARα agonists, including fibrates, can directly induce IκBα gene expression. nih.govmdpi.com This occurs because the promoter region of the IκBα gene contains functional PPARα binding sites. oncotarget.com In various cell types, such as smooth muscle cells and hepatocytes, treatment with PPARα agonists leads to an increase in IκBα levels, a subsequent reduction in NF-κB DNA binding activity, and a dampening of the inflammatory response. nih.govoncotarget.com For instance, in a rat alkali burn model of corneal inflammation, PPARα agonist treatment increased the mRNA expression of IκB-α. mdpi.com This induction of IκBα is considered a key mechanism for the anti-inflammatory actions of PPARα. researchgate.netoncotarget.com

Table 1: Research Findings on PPARα-Mediated Induction of IκBα

| Model/Cell Type | PPARα Agonist | Observed Effect | Reference |

|---|---|---|---|

| Human Aortic Smooth Muscle Cells | Fibrates | Inhibition of IL-1 induced IL-6 and COX-2 secretion. | nih.gov |

| Primary Human Hepatocytes | Fibrates | Induction of IκBα expression. | researchgate.net |

| Rat Cornea (Alkali Burn Model) | PPARα Agonist | Increased mRNA expression of IκB-α. | mdpi.com |

Competition for Coactivator Pools (e.g., p300)

Ligand-activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and recruits a suite of coactivator proteins to initiate the transcription of target genes. frontiersin.orgnih.gov Among the most crucial coactivators are the CREB-binding protein (CBP) and its homolog p300. nih.govnih.gov These molecules function as histone acetyltransferases, modifying chromatin structure to facilitate transcription.

Crucially, these coactivators are utilized by a wide array of transcription factors, including pro-inflammatory factors like NF-κB. ahajournals.org The total cellular pool of coactivators such as p300 is limited. Therefore, when a PPARα agonist activates PPARα, the receptor actively sequesters p300 and other coactivators. ahajournals.org This sequestration leads to a competitive inhibition of other signaling pathways that rely on the same coactivators. ahajournals.org By competing for this limited resource, activated PPARα can effectively reduce the transcriptional activity of NF-κB, thereby contributing to its anti-inflammatory effects in a manner independent of IκBα induction. ahajournals.orgahajournals.org The N-terminal region of p300 has been shown to interact with the ligand-binding domain of PPARα in a ligand-dependent manner. nih.gov

Inhibition of Kinase Activity (e.g., JNK, MAPK)

PPARα activation can modulate cellular signaling by inhibiting the activity of key protein kinase cascades, such as the c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK) pathways. physiology.orgnih.govmdpi.com These pathways are central to cellular responses to stress, inflammation, and proliferation.

For example, the PPARα agonist fenofibrate (B1672516) has been shown to protect against cholestatic liver injury in a manner dependent on the inhibition of JNK signaling. nih.gov In other models, PPARα activation was found to limit cardiac hypertrophy by inhibiting the phosphorylation of c-Jun and JNK. physiology.org Similarly, PPARα negatively regulates the expression of the transcription factor T-bet, a key regulator of Th1 immune cells, by suppressing the phosphorylation of p38-MAPK. mdpi.com While the precise mechanisms are still being fully elucidated, this inhibition of kinase signaling represents another layer of the anti-inflammatory and cytoprotective functions of PPARα agonists. physiology.orgnih.gov It is important to note that in some contexts, MAPK pathway activation can, in turn, phosphorylate and activate PPARα, indicating complex, context-dependent cross-talk between these systems. nih.gov

Post-Translational Modifications and PPARα Activity Regulation

The activity of the PPARα protein is not solely dependent on ligand binding. It is also exquisitely regulated by a variety of post-translational modifications (PTMs). These modifications, including phosphorylation, SUMOylation, and ubiquitination, can alter the receptor's stability, subcellular localization, DNA binding, and interactions with co-regulators, thereby fine-tuning its transcriptional output. nih.govoup.com

Phosphorylation Events and Their Functional Consequences

Phosphorylation is a critical PTM that can either enhance or suppress PPARα activity, depending on the specific residue phosphorylated and the kinase involved. nih.govoup.com

Activating Phosphorylation: Mitogen-activated protein kinases (MAPKs) like ERK1/2 can phosphorylate human PPARα on serine 12 (S12) and serine 21 (S21) in its N-terminal A/B domain. nih.govmdpi.com This phosphorylation event is associated with an increase in the transcriptional activity of the receptor, potentially by decreasing its interaction with co-repressors or enhancing interaction with co-activators. nih.govmdpi.com

Inhibitory Phosphorylation and Degradation: In contrast, phosphorylation at other sites can have negative effects. Glycogen synthase kinase β (GSKβ) mediates the phosphorylation of serine 73 (S73), an event that targets PPARα for degradation. mdpi.comnih.gov Reduced S73 phosphorylation has been linked to increased PPARα protein levels and protection against hepatic steatosis in a mouse model. mdpi.comnih.gov

The interplay between different phosphorylation events allows for the integration of multiple signaling inputs to precisely control PPARα function. nih.govoup.com

Table 2: Key Phosphorylation Sites on PPARα and Their Functional Outcomes

| Phosphorylation Site | Kinase | Functional Consequence | Reference |

|---|---|---|---|

| Serine 12 / Serine 21 (Human) | MAPK (p38, ERK1/2), CDK7 | Increased transcriptional activity. | nih.govmdpi.com |

| Serine 73 | Glycogen Synthase Kinase β (GSKβ) | Leads to degradation of PPARα. | mdpi.comnih.gov |

SUMOylation and Corepressor Recruitment

SUMOylation, the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein, is another key regulatory PTM for PPARα. nih.govmdpi.com Human PPARα is SUMOylated by SUMO-1 on lysine (B10760008) 185 (K185), located in the receptor's hinge region. nih.govnih.govthebiogrid.org This modification is facilitated by the E2-conjugating enzyme Ubc9 and the SUMO E3-ligase PIASy. nih.govnih.gov

Functionally, the SUMOylation of K185 down-regulates PPARα's trans-activity. nih.govthebiogrid.org It achieves this by selectively enhancing the recruitment of the nuclear corepressor NCoR, but not the related corepressor SMRT. nih.gov The recruitment of the NCoR complex helps to repress the expression of a subset of PPARα target genes. nih.gov Notably, treatment with a PPARα ligand decreases the rate of SUMOylation, suggesting a dynamic interplay between ligand activation and this repressive modification. nih.govthebiogrid.org Thus, SUMOylation acts as a molecular brake, providing a mechanism to actively repress PPARα activity. mdpi.comnih.gov

Ubiquitination and Proteasomal Degradation Pathways

The cellular concentration and stability of the PPARα protein are tightly controlled by the ubiquitin-proteasome system (UPS). researchgate.netfrontiersin.org Ubiquitination is the process of attaching ubiquitin molecules to a substrate protein, which often marks it for degradation by the proteasome. nih.gov

PPARα is degraded via this pathway, allowing for rapid regulation of its protein levels in response to physiological cues like circadian rhythms or inflammation. researchgate.net Treatment with a proteasome inhibitor leads to the accumulation of ubiquitinated PPARα, confirming its role as a UPS substrate. researchgate.net The E3 ubiquitin ligase HUWE1 has been identified as a regulator of PPARα protein stability. nih.gov

The effect of ligands on this process is complex. Some studies suggest that ligand binding can protect the receptor from ubiquitination and degradation. researchgate.net Conversely, other research indicates that pharmacological PPARα agonists, such as fibrates, can stimulate the UPS pathway in skeletal muscle, leading to an increase in the ubiquitin ligases atrogin-1 and MuRF1 and contributing to myofibrillar protein breakdown. nih.gov This suggests that agonist-induced PPARα activity can, in some tissues, promote protein catabolism through indirect upregulation of the UPS. nih.gov

Acetylation and O-GlcNAcylation Effects

The activity of Peroxisome Proliferator-Activated Receptor α (PPARα) is modulated by various post-translational modifications (PTMs), including acetylation and O-GlcNAcylation, which affect protein stability, co-factor interactions, and transcriptional function. nih.govdntb.gov.uamdpi.com These modifications serve as crucial regulatory switches, often integrating metabolic signals to fine-tune gene expression.

Acetylation: The balance between acetylation and deacetylation, controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a key regulatory mechanism for nuclear receptors. In the context of metabolic control, the deacetylase SIRT1 has been shown to interact with and deacetylate transcription factors such as PPARα, PGC1α, and FOXO1, a process required for activating fatty acid oxidation and gluconeogenesis. pnas.org The interaction between SIRT1 and these factors is significantly reduced under high-glucose conditions, which favors glycosylation over deacetylation. pnas.org Conversely, increased HAT activity, particularly from p300/CBP, has been associated with the upregulation of lipogenic genes, including PPARγ, in response to lipid accumulation. nih.gov While the direct sites and consequences of PPARα acetylation are still under detailed investigation, the interplay with deacetylases like SIRT1 points to a critical role for this PTM in regulating PPARα's transcriptional activity in response to cellular energy status.

O-GlcNAcylation: This modification involves the attachment of β-O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues and is considered a nutrient-sensing mechanism. nih.gov While specific O-GlcNAcylation sites on PPARα are not as well-characterized as for its isoform PPARγ, the latter offers a model for understanding its potential impact. Studies on PPARγ have identified that O-GlcNAcylation, for instance at threonine 54 in the AF-1 domain, leads to a decrease in its transcriptional activity and influences adipocyte differentiation. nih.govnih.gov Given that many transcription factors involved in metabolic regulation are subject to O-GlcNAcylation, it is plausible that this modification plays a role in modulating PPARα function, potentially acting as a counter-regulatory signal to ligand- or co-activator-induced activity, especially in nutrient-rich conditions. pnas.orgresearchgate.net

| Modification | Effect on PPAR Activity | Key Enzymes/Interactors | Research Context |

| Deacetylation | Activation of PPARα-mediated transcription (e.g., fatty acid oxidation). pnas.org | SIRT1 (Deacetylase). pnas.org | SIRT1 deacetylates PPARα, promoting its activity during fasting. pnas.org |

| Acetylation | Associated with upregulation of lipogenic genes (demonstrated for PPARγ). nih.gov | p300/CBP (Acetyltransferase). nih.gov | Increased HAT activity linked to lipid accumulation and upregulation of PPARγ. nih.gov |

| O-GlcNAcylation | Decreased transcriptional activity (demonstrated for PPARγ). nih.govnih.gov | OGT (O-GlcNAc-transferase), OGA (O-GlcNAcase). pnas.org | O-GlcNAcylation of PPARγ at Thr54 reduces its activity. nih.gov |

Interplay with Other Nuclear Receptors and Signaling Pathways

The biological effects of PPARα activation are not executed in isolation but are part of a complex network of signaling pathways. PPARα engages in significant cross-talk with other nuclear receptors and key cellular energy sensors, which can synergize, antagonize, or otherwise modulate its transcriptional outcomes.

Cross-talk with Liver X Receptor (LXR) Signaling

PPARα and Liver X Receptors (LXRs) are master regulators of lipid metabolism that exert opposing and reciprocal control over fatty acid pathways; PPARα primarily promotes fatty acid catabolism, while LXRs activate lipogenesis through the sterol regulatory element-binding protein-1c (SREBP-1c). oup.commdpi.com Their cross-talk is multifaceted and crucial for maintaining lipid homeostasis.

A primary mechanism for this interplay is competition for their shared, obligatory heterodimerization partner, the Retinoid X Receptor (RXR). oup.commdpi.comnih.gov

PPARα Inhibition of LXR: Activation of PPARα can suppress the LXR-mediated transcription of the SREBP-1c gene. oup.commdpi.com This occurs because the activated PPARα/RXR heterodimer can outcompete the LXR/RXR heterodimer for binding to LXR response elements (LXREs) on target gene promoters, effectively reducing LXR signaling. oup.comnih.gov Supplementing with RXR can attenuate this inhibition, supporting the competition model. oup.com

LXR Inhibition of PPARα: Conversely, activation of LXR can repress PPARα signaling. oup.comresearchgate.net LXR agonists promote the formation of LXR/RXR heterodimers, which reduces the available pool of RXR for partnering with PPARα. researchgate.net This leads to decreased formation of functional PPARα/RXR heterodimers and reduced binding to peroxisome proliferator response elements (PPREs), thereby down-regulating PPARα target genes involved in lipid degradation. oup.comresearchgate.net

Direct Interactions: Beyond RXR competition, evidence suggests that LXRα can directly interact with PPARα. oup.comacs.org This interaction is regulated by ligands and may contribute to the mutual repression of their respective signaling pathways. acs.org Furthermore, a PPRE has been identified in the promoter region of the human LXRα gene, indicating that PPARα can directly regulate the expression of LXRα, adding another layer to this complex regulatory network. mdpi.comacs.org

| Interaction | Mechanism | Consequence |

| PPARα on LXR pathway | Competes for RXR, reducing LXR/RXR binding to LXREs. oup.commdpi.comnih.gov | Suppression of LXR-mediated SREBP-1c expression and lipogenesis. oup.com |

| LXR on PPARα pathway | Competes for RXR, reducing PPARα/RXR heterodimer formation. researchgate.net | Repression of PPARα target genes and fatty acid oxidation. oup.comresearchgate.net |

| Direct PPARα-LXRα Interaction | Ligand-regulated heterodimerization. acs.org | Mutual inhibition of signaling. acs.org |

| PPARα on LXRα gene | PPARα/RXR binds to a PPRE in the LXRα promoter. mdpi.comacs.org | Regulation of LXRα expression levels. mdpi.com |

Interactions with Glucocorticoid Receptor (GR)

PPARα and the Glucocorticoid Receptor (GR) are both critical regulators of metabolism and inflammation, and they engage in significant functional cross-talk. nih.gov This interaction forms a regulatory feedback loop that can either produce synergistic or antagonistic effects depending on the target gene and cellular context. nih.govpnas.org

A key aspect of their interplay is the cooperative repression of inflammatory pathways. The simultaneous activation of PPARα and GR leads to an enhanced transrepression of genes driven by the pro-inflammatory transcription factor NF-κB. pnas.orgfrontiersin.orgasm.org This results in an additive effect on the repression of cytokine production. pnas.org

In contrast, on metabolic genes, the interaction is often antagonistic. Ligand-activated PPARα inhibits the expression of classic GR target genes that contain glucocorticoid response elements (GREs). pnas.orgasm.org The underlying mechanism involves a PPARα-mediated interference with the recruitment of both GR and RNA polymerase II to these GRE-containing promoters. pnas.org A physical interaction between PPARα and GR has been shown to occur, even in the absence of their respective ligands, suggesting they can form a pre-existing complex in the nucleus. pnas.orgnih.gov

This relationship also functions as a negative feedback loop. Glucocorticoids can stimulate the expression of the PPARα gene via GR binding to its promoter. nih.govelifesciences.org In turn, activated PPARα can down-regulate the expression of hepatic GRα, thus modulating the cell's response to glucocorticoids. nih.gov This reciprocal regulation is physiologically relevant, as PPARα agonists have been shown to synergize with glucocorticoids to promote the self-renewal of erythroid progenitors. nih.gov

| Interaction Type | Effect on Gene Expression | Mechanism |

| Synergistic Repression | Enhanced repression of NF-κB target genes (e.g., cytokines). pnas.orgasm.org | Cooperative interference with NF-κB signaling pathway. frontiersin.org |

| Antagonistic Regulation | Inhibition of GR-mediated transactivation at GREs. pnas.org | PPARα interferes with GR and RNA Pol II recruitment to GREs. pnas.org |

| Reciprocal Expression | GR activation increases PPARα mRNA. PPARα activation can decrease GRα mRNA. nih.govelifesciences.org | GR binds to the PPARα promoter; mechanism for GRα downregulation is less clear. nih.govelifesciences.org |

| Physical Interaction | A direct physical interaction between the two receptors has been demonstrated. pnas.orgnih.gov | Occurs independently of ligand binding. pnas.org |

Modulation by Estrogen Receptor (ER) Signaling

The signaling pathways of PPARα and the Estrogen Receptor (ER) exhibit significant cross-talk, which is particularly relevant in understanding sex-dependent differences in metabolism and liver function. smw.chnih.gov This interplay is generally characterized by mutual repression.

One established mechanism of negative cross-talk involves competition for DNA binding sites. PPARα/RXR heterodimers have been shown to bind to Estrogen Response Elements (EREs) located in the promoters of ER target genes. aacrjournals.orgresearchgate.netbioscientifica.com While bound to the ERE, the PPARα/RXR complex often fails to activate transcription and instead acts as a competitive inhibitor, blocking the binding of the ER and thus repressing estrogen-mediated gene activation. aacrjournals.orgresearchgate.net

Conversely, activated ER can inhibit PPARα's transcriptional activity. tandfonline.com Treatment with 17β-estradiol, which activates ERs, has been shown to inhibit the transactivation of PPARα target genes. nih.govtandfonline.com The proposed molecular mechanism for this repression is the interference with co-activator recruitment. Both ER and PPARα require co-activators like CREB-binding protein (CBP) for full transcriptional activity. tandfonline.com Activated ERs can sequester these limited pools of co-activators, preventing their recruitment by PPARα and thereby dampening its signaling output. tandfonline.com

In a unique context, post-translational modification of PPARα plays a role in sex-specific effects. Sumoylated PPARα has been found to mediate female-specific gene repression in the liver, a process that protects against estrogen-induced liver toxicity. smw.ch

| Interaction | Mechanism | Consequence |

| PPARα on ER pathway | PPARα/RXR heterodimer binds to EREs. aacrjournals.orgresearchgate.netbioscientifica.com | Competitive inhibition of ER binding, leading to repression of estrogen-responsive genes. researchgate.net |

| ER on PPARα pathway | Activated ER competes for and sequesters essential co-activators (e.g., CBP). tandfonline.com | Inhibition of PPARα-dependent transactivation of its target genes. nih.govtandfonline.com |

| Sex-Specific Regulation | Sumoylated PPARα interacts with other transcription factors. smw.ch | Mediates female-specific gene repression, protecting against estrogen-induced cholestasis. smw.ch |

Modulation of AMP-activated protein kinase (AMPK) Pathways

The interplay between PPARα and AMP-activated protein kinase (AMPK), a central cellular energy sensor, is complex and appears to be reciprocal and context-dependent. mdpi.com This cross-talk is critical for coordinating short-term metabolic responses with long-term transcriptional programs.

Several studies have shown that PPARα agonists can lead to the activation of AMPK. For example, the compounds fenofibrate and WY14643 have been observed to stimulate AMPK activity in various cell types, including endothelial cells. mdpi.comnih.gov Intriguingly, this activation of AMPK by PPARα agonists can occur through mechanisms that are independent of the PPARα receptor itself. nih.govresearchgate.net The activation of AMPK by these agents can contribute to beneficial vascular effects, such as the stimulation of endothelial nitric oxide synthase (eNOS) and inhibition of NF-κB activity. nih.gov

Conversely, activated AMPK can inhibit the transcriptional activity of PPARα. physiology.org Treatment of hepatoma cells with AMPK activators like AICAR and metformin (B114582) decreased both basal and agonist-stimulated PPARα activity. physiology.org This inhibitory effect does not appear to be mediated by changes in PPARα/RXR binding to DNA but may rely on the activated conformation of the AMPK protein, independent of its kinase activity. physiology.org This suggests a feedback mechanism where AMPK, when activated by low energy status, can override the long-term transcriptional programs of PPARα to prioritize immediate energy-generating processes. physiology.org

The nature of this interaction can be tissue-specific. mdpi.com For instance, in the liver, fenofibrate may induce AMPK activation through an orphan nuclear receptor called SHP, while in other contexts, agonists might increase the mRNA expression of AMPK subunits. mdpi.com This bidirectional and multifaceted relationship ensures a tightly controlled regulation of cellular energy homeostasis.

| Activator | Effect on Pathway | Mechanism |

| PPARα Agonists (e.g., Fenofibrate, WY14643) | Activation of AMPK. mdpi.comnih.gov | Can be PPARα-independent. nih.govresearchgate.net May involve induction of other factors like SHP. mdpi.com |

| AMPK Activators (e.g., AICAR, Metformin) | Inhibition of PPARα transcriptional activity. physiology.org | Appears independent of AMPK kinase activity and does not affect PPAR/RXR DNA binding. physiology.org |

Transcriptional and Gene Regulatory Networks Modulated by Pparα Agonists

Regulation of Lipid Metabolism Gene Expression

Activation of PPARα initiates a cascade of transcriptional events that collectively enhance the catabolism of fatty acids. This is achieved through the coordinated upregulation of genes involved in multiple pathways of lipid metabolism, from cellular uptake and transport to their ultimate oxidation in mitochondria and peroxisomes.

The efficient uptake and transport of fatty acids across the plasma membrane and within the cytoplasm are critical first steps in their metabolism. PPARα agonists have been shown to upregulate the expression of several key proteins involved in these processes. This includes genes encoding for fatty acid translocase (CD36), plasma membrane fatty acid binding protein (FABPpm), and fatty acid transport proteins (FATPs). researchgate.netoup.com Additionally, the expression of cytosolic fatty acid-binding proteins (FABPs), which facilitate the intracellular trafficking of fatty acids, is also induced by PPARα activation. researchgate.net This coordinated upregulation ensures a steady supply of fatty acids for subsequent metabolic pathways.

| Gene/Protein | Function | Effect of PPARα Agonist |

| CD36 | Fatty acid translocase | Upregulation researchgate.net |

| FABPpm | Plasma membrane fatty acid binding protein | Upregulation |

| FATP | Fatty acid transport protein | Upregulation oup.com |

| FABP | Cytosolic fatty acid-binding protein | Upregulation researchgate.net |

Mitochondrial beta-oxidation is a major pathway for the degradation of fatty acids. PPARα is a key regulator of this process, controlling the expression of multiple enzymes essential for the transport of fatty acids into the mitochondria and their subsequent oxidation. A critical rate-limiting step is the entry of long-chain fatty acids into the mitochondrial matrix, a process facilitated by the carnitine shuttle. PPARα agonists induce the expression of carnitine palmitoyltransferase 1 (CPT1), the enzyme that catalyzes the initial step of this shuttle. physiology.orgnih.gov

Once inside the mitochondria, fatty acyl-CoAs undergo a series of reactions catalyzed by a family of acyl-CoA dehydrogenases. PPARα activation leads to the increased expression of various acyl-CoA dehydrogenases, including very-long-chain acyl-CoA dehydrogenase (VLCAD), long-chain acyl-CoA dehydrogenase (LCAD), and medium-chain acyl-CoA dehydrogenase (MCAD). physiology.org This ensures the efficient breakdown of fatty acids of different chain lengths.

| Gene/Protein | Function | Effect of PPARα Agonist |

| CPT1 | Carnitine palmitoyltransferase 1 | Upregulation physiology.orgnih.gov |

| VLCAD | Very-long-chain acyl-CoA dehydrogenase | Upregulation |

| LCAD | Long-chain acyl-CoA dehydrogenase | Upregulation |

| MCAD | Medium-chain acyl-CoA dehydrogenase | Upregulation physiology.org |

In addition to mitochondria, peroxisomes are also involved in fatty acid oxidation, particularly for very-long-chain fatty acids and branched-chain fatty acids. PPARα was originally named for its ability to induce peroxisome proliferation in rodents. nih.gov This is mediated through the transcriptional activation of genes encoding peroxisomal enzymes. The first and rate-limiting enzyme in peroxisomal beta-oxidation is acyl-CoA oxidase (ACOX). nih.gov The gene encoding ACOX1 has been identified as a primary target of PPARα. nih.gov Other components of the peroxisomal beta-oxidation pathway, such as the bifunctional enzyme (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase) and 3-ketoacyl-CoA thiolase, are also upregulated by PPARα agonists. nih.gov

| Gene/Protein | Function | Effect of PPARα Agonist |

| ACOX1 | Acyl-CoA oxidase 1 | Upregulation nih.govnih.gov |

| Bifunctional enzyme | Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase | Upregulation nih.gov |

| 3-ketoacyl-CoA thiolase | Thiolytic cleavage of 3-ketoacyl-CoA | Upregulation nih.gov |

The omega (ω)-oxidation pathway represents an alternative route for fatty acid metabolism, particularly when beta-oxidation is impaired. This pathway is initiated by the ω-hydroxylation of fatty acids, a reaction catalyzed by members of the cytochrome P450 family, specifically the CYP4A subfamily. nih.gov The genes encoding these CYP4A enzymes are highly responsive to PPARα agonists. nih.govnih.gov The resulting dicarboxylic acids can then undergo further oxidation. While a minor pathway under normal conditions, ω-oxidation becomes more significant in states of fatty acid overload. nih.gov

| Gene/Protein | Function | Effect of PPARα Agonist |

| CYP4A | Cytochrome P450 4A | Upregulation nih.govnih.govnih.gov |

During periods of prolonged fasting or high-fat diets, the liver produces ketone bodies as an alternative energy source for extrahepatic tissues. PPARα is a crucial regulator of ketogenesis. nih.gov It directly activates the transcription of the gene encoding mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2), the rate-limiting enzyme in this pathway. nih.govnih.gov The promoter of the Hmgcs2 gene contains a functional PPRE, making it a direct target of PPARα. nih.govnih.gov Activation of PPARα leads to a significant increase in HMGCS2 expression and subsequent ketone body production. nih.govnih.gov

| Gene/Protein | Function | Effect of PPARα Agonist |

| HMGCS2 | Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase | Upregulation nih.govnih.govnih.gov |

PPARα agonists have profound effects on lipoprotein metabolism, contributing to their lipid-lowering properties. A key target is the gene encoding lipoprotein lipase (B570770) (LPL), an enzyme that hydrolyzes triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL). nih.gov PPARα activation increases LPL expression, leading to enhanced clearance of triglyceride-rich lipoproteins. nih.gov

Furthermore, PPARα plays a role in high-density lipoprotein (HDL) metabolism. It upregulates the expression of the major apolipoproteins of HDL, apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), in humans. nih.govnih.gov This leads to increased production of HDL particles. However, it is important to note that the regulation of ApoA-I by PPARα is species-specific and not observed in rodents due to mutations in the PPRE of the corresponding gene. nih.gov PPARα also downregulates the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, which further contributes to the reduction in plasma triglycerides. nih.gov

| Gene/Protein | Function | Effect of PPARα Agonist |

| LPL | Lipoprotein lipase | Upregulation nih.gov |

| ApoA-I | Apolipoprotein A-I | Upregulation (in humans) nih.govnih.gov |

| ApoA-II | Apolipoprotein A-II | Upregulation (in humans) nih.govnih.gov |

| ApoC-III | Apolipoprotein C-III | Downregulation nih.gov |

Triglyceride Synthesis Modulation

PPARα agonists play a crucial role in regulating triglyceride (TG) metabolism. Their activation leads to a reduction in plasma TG levels through a multi-faceted mechanism that involves the regulation of numerous genes. nih.govnih.govdovepress.com More than 80 genes in humans and other mammals are known to be regulated by PPARα, including those integral to lipid and lipoprotein metabolism. nih.gov

One of the primary ways PPARα agonists lower triglycerides is by enhancing their clearance from the plasma. nih.gov They achieve this by upregulating the expression of genes such as lipoprotein lipase (LPL), which is responsible for hydrolyzing triglycerides in circulating lipoproteins. nih.gov Additionally, they influence the expression of several apolipoprotein genes, including APOA1, APOA2, APOA5, and APOC3, which are critical for lipoprotein structure and metabolism. nih.gov For instance, PPARα activation increases the expression of APOA5, a key factor for maintaining normal plasma TG levels. oup.com

Furthermore, PPARα activation stimulates the uptake and oxidation of fatty acids in the liver and muscle. This is accomplished by increasing the expression of genes involved in fatty acid transport, activation, and mitochondrial β-oxidation. nih.govoup.com Key genes in this process include carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase. nih.govmdpi.com By promoting the burning of fatty acids for energy, PPARα agonists reduce the substrate available for triglyceride synthesis.

Interestingly, while promoting fatty acid breakdown, pharmacological activation of PPARα can also stimulate hepatic de novo lipogenesis, the process of synthesizing new fatty acids. This effect is dependent on sterol regulatory element-binding protein 1c (SREBP-1c). nih.gov

Table 1: Key Genes in Triglyceride Metabolism Regulated by PPARα Agonists

| Gene | Function | Effect of PPARα Agonist |

|---|---|---|

| LPL | Lipoprotein Lipase | Upregulation nih.gov |

| APOA1 | Apolipoprotein A1 | Upregulation in humans oup.com |

| APOA2 | Apolipoprotein A2 | Upregulation in humans oup.com |

| APOA5 | Apolipoprotein A5 | Upregulation oup.com |

| APOC3 | Apolipoprotein C3 | Regulation nih.gov |

| CPT1 | Carnitine Palmitoyltransferase 1 | Upregulation nih.gov |

| Acyl-CoA oxidase | Upregulation mdpi.com | |

| SREBP-1c | Sterol regulatory element-binding protein 1c | Involved in agonist-induced de novo lipogenesis nih.gov |

Impact on Glucose Homeostasis-Related Genes

PPARα agonists also exert significant influence over glucose metabolism by modulating the expression of genes involved in insulin (B600854) sensitivity, pancreatic beta-cell function, and hepatic glucose production.

Activation of PPARα can improve insulin sensitivity in both adipose and muscle tissues. nih.govresearchgate.net Studies have shown that PPARα agonists can lower muscle lipid accumulation, which is a key factor in the development of insulin resistance. diabetesjournals.orgutas.edu.au By reducing the levels of intramuscular triglycerides and long-chain acyl-CoAs, these agents enhance insulin-mediated glucose uptake in muscle. diabetesjournals.orgutas.edu.au

In adipose tissue, PPARα activation has been shown to upregulate genes involved in fatty acid oxidation, which can contribute to improved insulin sensitivity. nih.govresearchgate.net Combination therapy with PPARγ agonists has been observed to upregulate genes in several key pathways in adipose tissue, including the TCA cycle, fatty acid metabolism, and insulin signaling pathways. nih.gov

The role of PPARα in pancreatic beta-cells is complex. While PPARγ has a more established role in regulating genes crucial for beta-cell function and survival, PPARα also influences this process. nih.govjci.org PPARα is expressed in pancreatic islet cells and is involved in the islet's adaptation to fasting by upregulating fatty acid oxidation. jci.orgnih.gov Some research suggests that PPARα activation may have a protective effect on beta-cells under certain conditions.

PPARα plays a significant role in regulating hepatic gluconeogenesis, the process of producing glucose in the liver. During fasting, PPARα is activated and contributes to increased hepatic glucose output. nih.gov It has been shown to upregulate the expression of key gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govresearchgate.net This effect is thought to be mediated by the increased availability of fatty acids, which act as natural ligands for PPARα. researchgate.net However, some studies have reported that PPARα ligands can decrease plasma glucose levels in diabetic models by downregulating these same genes, indicating a complex and context-dependent regulatory role. researchgate.net

The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis. PPARα activation has been shown to interfere with this process. nih.govsemanticscholar.org By promoting fatty acid β-oxidation, PPARα activation can provide an alternative energy source for cancer cells, potentially reducing their reliance on glycolysis. researchgate.net Furthermore, some PPARα agonists, like fenofibrate (B1672516), have been found to induce anticancer effects by inhibiting pathways that support the Warburg effect and promoting apoptosis in cancer cells. nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Gene Programs

PPARα agonists possess potent anti-inflammatory and immunomodulatory properties, which are mediated through the transcriptional regulation of a wide range of genes. mdpi.comcancer.gov They can suppress inflammatory responses by interfering with the signaling pathways of pro-inflammatory transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). nih.govmdpi.com

This transrepression mechanism involves direct protein-protein interactions where PPARα sequesters coactivator proteins necessary for the function of these pro-inflammatory factors, thereby inhibiting the expression of their target genes, which include various cytokines and chemokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.comnih.gov

PPARα activation can also induce the expression of anti-inflammatory genes. For example, it can upregulate the expression of IκBα, an inhibitor of NF-κB. Additionally, PPARα agonists can increase the production of antimicrobial peptides like β-defensin 1, which has immunoregulatory functions. nih.gov They have also been shown to modulate the activity of various immune cells, including macrophages, by influencing their polarization and phagocytic capabilities. mdpi.com

Table 2: Key Anti-inflammatory and Immunomodulatory Genes/Pathways Modulated by PPARα Agonists

| Gene/Pathway | Function | Effect of PPARα Agonist |

|---|---|---|

| NF-κB | Pro-inflammatory transcription factor | Inhibition/Transrepression nih.govmdpi.com |

| AP-1 | Pro-inflammatory transcription factor | Inhibition/Transrepression mdpi.com |

| IL-6 | Pro-inflammatory cytokine | Downregulation nih.govnih.gov |

| TNF-α | Pro-inflammatory cytokine | Downregulation nih.gov |

| IκBα | Inhibitor of NF-κB | Upregulation |

| β-defensin 1 | Antimicrobial peptide | Upregulation nih.gov |

Suppression of Pro-inflammatory Cytokine (IL-6, TNF-α, IL-1β, IFN-γ, IL-17) Expression

PPARα agonists have been demonstrated to be potent suppressors of pro-inflammatory cytokine expression across various cell types. This inhibitory action is a cornerstone of their anti-inflammatory profile.

IL-6, TNF-α, and IL-1β: The activation of PPARα interferes with the signaling pathways that lead to the production of key inflammatory cytokines. For instance, PPARα can physically interact with the p65 subunit of NF-κB, a critical transcription factor for the expression of IL-6, TNF-α, and IL-1β. nih.gov This interaction prevents p65 from binding to its target DNA sequences, thereby inhibiting the transcription of these cytokine genes. nih.gov Studies in macrophages have shown that PPARα agonists can decrease the production of IL-1β, IL-6, and TNFα. nih.govmdpi.com The PPARα ligand K-111, for example, was found to inhibit lipopolysaccharide (LPS)-induced IL-6 production in Raw 264.7 macrophages at both the mRNA and protein levels. mdpi.com This effect was linked to the inhibition of NF-κB p65 phosphorylation. mdpi.com

IFN-γ: PPARα activation has a direct repressive effect on the production of Interferon-gamma (IFN-γ), the signature cytokine of T helper 1 (Th1) cells. uni.lu Research indicates that PPARα functions primarily to inhibit IFN-γ production by T cells. uni.lu Treatment with the PPARα agonist fenofibrate selectively reduced the production of IFN-γ by CD4+ T cells. uni.lu This suggests that PPARα directly represses the Th1 cytokine pathway rather than indirectly promoting Th2 or Th17 pathways. uni.lu The mechanism involves the recruitment of the corepressor NCOR to the Ifng gene, which inhibits its transcription. uni.lu

The following table summarizes the effects of select PPARα agonists on the expression of pro-inflammatory cytokines.

| Cytokine | Effect of PPARα Agonist | Agonist Example(s) | Cell/Model System |

| IL-6 | Suppression | K-111, Wy-14643, Fenofibrate | Macrophages, Cardiomyocytes nih.govmdpi.com |

| TNF-α | Suppression | Wy-14643, Palmitoylethanolamide (PEA) | Macrophages, Microglia nih.govmdpi.com |

| IL-1β | Suppression | Wy-14643, Oleoylethanolamide (OEA) | Macrophages, Liver tissue nih.govmdpi.com |

| IFN-γ | Suppression | Fenofibrate | CD4+ T cells uni.lunih.gov |

Inhibition of Cell Adhesion Molecule (VCAM-1, ICAM-1) Expression

The adhesion of leukocytes to the vascular endothelium is a critical step in the inflammatory response, mediated by cell adhesion molecules. PPARα activation has been shown to inhibit the expression of these molecules.

VCAM-1: Pretreatment of cultured human endothelial cells with PPARα activators like fenofibrate or WY14643 significantly inhibits TNF-α-induced Vascular Cell Adhesion Molecule-1 (VCAM-1) expression in a time- and concentration-dependent manner. nih.govdocumentsdelivered.com This inhibition occurs at the transcriptional level, partly by interfering with the activity of the transcription factor NF-κB, which is a key regulator of the VCAM-1 gene. nih.gov This reduction in VCAM-1 expression leads to a significant decrease in the adhesion of monocytes to endothelial cells. nih.gov

ICAM-1: The role of PPARα in regulating Intercellular Adhesion Molecule-1 (ICAM-1) is more complex. Some studies report that PPARα agonists, along with PPARβ/δ agonists, can inhibit TNF-α-induced expression of ICAM-1 in endothelial cells. researchgate.net However, other research has found that in quiescent, non-stimulated endothelial cells, PPARα and PPARδ agonists can actually induce ICAM-1 expression at the mRNA and protein levels. nih.gov This suggests that the effect of PPARα on ICAM-1 expression may be context-dependent, varying with the inflammatory state of the cell. nih.gov

The table below outlines the observed effects of PPARα activation on key cell adhesion molecules.

| Adhesion Molecule | Effect of PPARα Agonist | Agonist Example(s) | Cell/Model System | Finding |

| VCAM-1 | Inhibition | Fenofibrate, WY14643 | Human Endothelial Cells | Decreased mRNA expression and monocyte adhesion nih.govdocumentsdelivered.com |

| ICAM-1 | Inhibition (in stimulated cells) | GW501516 (PPARβ/δ agonist, similar effect noted for PPARα) | Human Endothelial Cells | Reduced TNF-α induced mRNA expression researchgate.net |

| ICAM-1 | Induction (in quiescent cells) | Multiple PPARα agonists | Human Endothelial Cells | Increased mRNA and protein expression nih.gov |

Modulation of iNOS Production

Inducible nitric oxide synthase (iNOS or NOS2) produces large quantities of nitric oxide (NO), a key mediator in inflammation. PPARα agonists regulate iNOS expression and subsequent NO production through a post-transcriptional mechanism. nih.govnih.gov In LPS-treated macrophages, PPARα agonists like GW7647 and WY14643 were found to reduce NO production and iNOS protein levels in a dose-dependent manner. nih.gov Interestingly, these agonists did not affect iNOS mRNA levels or the activation of the transcription factors NF-κB and STAT1, which are essential for iNOS gene transcription. nih.gov Instead, the reduction in iNOS protein was found to be a result of enhanced protein degradation through the proteasome pathway. nih.gov Treatment with proteasome inhibitors reversed the decrease in iNOS protein caused by the PPARα agonists, confirming this mechanism. nih.gov

Regulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β. PPARα activation can suppress this pathway. In one study, it was shown that the PPARα ligand Wy-14643 activated the expression of a long noncoding RNA, Gm15441. mdpi.com This RNA, in turn, suppressed its antisense transcript, which encodes the thioredoxin-interacting protein (TXNIP). mdpi.com As TXNIP is a known activator of the NLRP3 inflammasome, its suppression leads to decreased inflammasome activation. mdpi.com Furthermore, the endogenous PPARα agonist Oleoylethanolamide (OEA) was shown to alleviate increases in liver protein levels of NLRP3 and pro-caspase-1 in a mouse model of acute liver injury. mdpi.com

Effects on T-bet and Th1/Th2 Cytokine Balance

PPARα plays a significant role in modulating the differentiation of T helper (Th) cells, particularly by suppressing the Th1 lineage. The master transcription factor for Th1 cells is T-bet, which drives the expression of IFN-γ. uni.lunih.gov Studies using T cells from PPARα-deficient mice showed enhanced IFN-γ production and higher T-bet expression compared to wild-type cells, indicating that PPARα normally functions to restrain the Th1 pathway. uni.lu Pharmacological activation of PPARα with fenofibrate selectively reduces IFN-γ production from CD4+ T cells. uni.lu This evidence supports a mechanism where PPARα directly inhibits the Th1 pathway, rather than indirectly by promoting Th2 development. uni.lu Some evidence also suggests that certain PPAR-α agonists can increase the secretion of the Th2 cytokine IL-4, further indicating a shift away from a Th1-dominated immune response. nih.gov

Gene Expression Profiling in Specific Non-Human Cell Types and Tissues

Gene expression profiling studies have provided a broader view of the genes regulated by PPARα agonists in various non-human models.

Murine Liver: In the livers of C57Bl6/J mice, activation of the Pregnane X Receptor (PXR) was found to down-regulate a strong PPARα signature. researchgate.net This included the decreased expression of more than 25 known PPARα target genes, highlighting a cross-talk between nuclear receptor pathways. researchgate.net

Human Hepatoblastoma Cells: In human hepatoblastoma cell lines engineered to express human PPARα, agonist treatment tended to induce the expression of genes involved in mitochondrial β-oxidation of fatty acids, peroxisomal fatty acid oxidation, and ketogenesis. nih.gov This aligns with the well-established role of PPARα in regulating lipid catabolism. nih.gov

Murine Macrophages: In mouse bone marrow-derived macrophages, the PPARβ/δ agonist GW501516 was shown to regulate target genes, with validation performed in both wild-type and Ppard null mice to confirm specificity. researchgate.net While this study focused on a different PPAR isoform, it exemplifies the cell-specific nature of PPAR target gene regulation within the immune system.

Murine Pancreatic Stellate Cells (PSCs): Transcriptomic analysis of PSCs co-cultured with bone marrow mesenchymal stem cells revealed that the PPAR signaling pathway was the most significantly enriched pathway among differentially expressed genes. dovepress.com Specifically, the mRNA expression of Pparg was significantly upregulated, suggesting an anti-fibrotic effect mediated through this pathway. dovepress.com Although this study highlights PPARγ, it underscores the importance of the PPAR family in regulating cellular phenotypes in non-immune, non-human cell types.

These gene expression studies confirm that PPARα activation leads to widespread changes in the transcriptional landscape of cells, impacting not only inflammatory pathways but also fundamental metabolic processes.

Hepatic Transcriptome Analysis in Response to PPARα Agonists

The liver is a primary site of PPARα expression and action, where its activation orchestrates a major shift in the hepatic transcriptome, primarily centered on lipid and energy homeostasis. Transcriptome analyses reveal that PPARα agonists consistently and robustly upregulate a suite of genes involved in multiple facets of fatty acid catabolism. nih.govnih.gov This includes genes responsible for fatty acid uptake and activation (e.g., CD36, FABP1, ACSL1), mitochondrial β-oxidation (CPT1A, HMGCS2), and peroxisomal fatty acid oxidation. nih.gov

Studies comparing different PPARα agonists in primary human hepatocytes have shown that while core PPARα signaling is qualitatively similar, unique transcriptional signatures can be observed. For instance, agonists can differentially affect the expression of genes involved in lipoprotein metabolism and triglyceride sequestration, such as Adipose Differentiation-Related Protein (ADFP), Angiopoietin-like 4 (ANGPTL4), and Apolipoprotein A5 (APOA5). Furthermore, PPARα activation downregulates numerous genes associated with immunity-related pathways in the liver. researchgate.net Comparative transcriptomics between human and mouse hepatocytes indicate that while the central role of PPARα in regulating lipid metabolism is conserved, there is significant divergence in the broader set of regulated genes, with pathways like glycolysis-gluconeogenesis being specifically regulated in mice. nih.gov

| Category | Gene Examples | Function Modulated by PPARα Agonist |

| Fatty Acid Uptake & Activation | CD36, FABP1, ACSL1 | Increased cellular uptake and preparation of fatty acids for metabolism. |

| Mitochondrial β-oxidation | CPT1A, HMGCS2 | Enhanced breakdown of fatty acids within mitochondria for energy production. |

| Lipoprotein Metabolism | ANGPTL4, APOA5 | Modulation of lipoprotein synthesis and clearance. |

| Lipid Storage | ADFP (PLIN2) | Regulation of triglyceride sequestration in lipid droplets. |

| Cholesterol Metabolism | HMGCS1, HMGCR (mRNAs) | Suppression of cholesterol biosynthesis enzymes. nih.gov |

| Ketogenesis | HMGCS2 | Increased production of ketone bodies. |

Transcriptional Signatures in Immune Cells (e.g., Monocytes, Macrophages)

In immune cells such as monocytes and macrophages, PPARα agonists modulate transcriptional networks to generally suppress inflammatory responses. Activation of PPARα inhibits the expression of tissue factor (TF), a key initiator of the coagulation cascade, in human monocytes and macrophages stimulated by lipopolysaccharide (LPS) or Interleukin-1β (IL-1β). mdpi.com